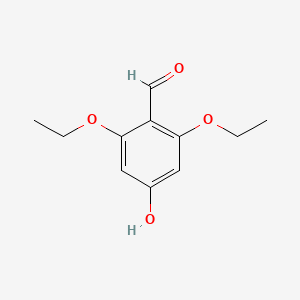

2,6-Diethoxy-4-hydroxybenzaldehyde

Description

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are organic compounds featuring a benzaldehyde core with various functional groups attached to the aromatic ring. wisdomlib.org These substituents significantly influence the molecule's chemical and physical properties. 2,6-Diethoxy-4-hydroxybenzaldehyde is a prime example, characterized by two ethoxy groups and one hydroxyl group strategically positioned on the benzene (B151609) ring. This specific arrangement of electron-donating groups enhances the nucleophilicity of the aromatic ring and modulates the reactivity of the aldehyde functional group.

The chemistry of substituted benzaldehydes is vast and includes their use in the synthesis of Schiff bases, chalcones, and pyrazole (B372694) derivatives. wisdomlib.org The aldehyde group itself is a versatile functional group, participating in a wide range of reactions such as oxidation, reduction, and nucleophilic additions. jeeadv.ac.in The presence and nature of the ring substituents, as seen in this compound, provide a powerful tool for fine-tuning the electronic and steric properties of the molecule, thereby directing the course of chemical reactions.

Significance of Phenolic Benzaldehyde Derivatives in Advanced Organic Synthesis

Phenolic benzaldehyde derivatives, such as this compound, are of particular importance in the field of advanced organic synthesis. The dual presence of a phenolic hydroxyl group and an aldehyde group on the same aromatic scaffold offers multiple avenues for synthetic transformations. The hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to build more complex molecular architectures. jeeadv.ac.in

These derivatives serve as crucial starting materials for the synthesis of a wide array of compounds, including natural products, pharmaceuticals, and functional materials. For example, phenolic aldehydes are precursors in the synthesis of various heterocyclic compounds and are used in the construction of complex molecules with potential biological activity. nih.govnih.gov The ability to manipulate both the hydroxyl and aldehyde functionalities makes them highly versatile building blocks in the synthetic chemist's toolbox. The synthesis of complex phenols from aryl halides under mild conditions is a significant area of research, highlighting the demand for these structural motifs. nih.gov

Overview of Current Research Trajectories for this compound and Related Architectures

Current research on this compound and its analogues is focused on harnessing its unique structural features for various applications. One major research thrust is its utilization as a key intermediate in the synthesis of novel organic materials and biologically active compounds. The specific substitution pattern can impart desirable photophysical or medicinal properties to the target molecules.

For instance, related phenolic aldehyde structures are used in the synthesis of porphyrin derivatives for photodynamic therapy and as precursors to compounds with antioxidant properties. mdpi.comiastate.edu The development of new synthetic methodologies, such as efficient formylation and cross-coupling reactions, continues to expand the accessibility and utility of substituted benzaldehydes like this compound. acs.orgrug.nlorganic-chemistry.org Research also explores their role in coordination chemistry, where the phenolic and aldehyde groups can act as ligands for metal complexes with potential catalytic or material science applications. researchgate.net

Table 1: Chemical Properties of this compound and Related Compounds Note: Data for this compound is not widely available in public databases. Data for the closely related 2,6-Dimethoxy-4-hydroxybenzaldehyde is provided for comparison.

| Property | 2,6-Dimethoxy-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde (B117250) | Benzaldehyde |

| Molecular Formula | C9H10O4 nih.gov | C7H6O2 wikipedia.org | C7H6O nih.gov |

| Molar Mass | 182.17 g/mol nih.gov | 122.12 g/mol sigmaaldrich.com | 106.12 g/mol nih.gov |

| Appearance | - | Yellow to tan powder wikipedia.org | Clear colorless to yellow liquid nih.gov |

| Melting Point | 225 °C (dec.) sigmaaldrich.com | 112-116 °C sigmaaldrich.com | - |

| Boiling Point | - | 310-311 °C wikipedia.org | - |

| Solubility in Water | - | 12.9 g/L wikipedia.org | Insoluble nih.gov |

| CAS Number | 22080-96-2 nih.govsigmaaldrich.com | 123-08-0 wikipedia.orgsigmaaldrich.com | 100-52-7 |

Table 2: Research Findings on the Synthesis and Application of Substituted Benzaldehydes

| Research Area | Key Findings |

| Synthesis of Substituted Benzaldehydes | A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. acs.orgrug.nl |

| Formylation Reactions | Palladium-catalyzed formylation of aryl halides provides an efficient route to various aromatic aldehydes under mild conditions. organic-chemistry.org |

| Synthesis of Phenolic Compounds | A palladium-catalyzed method using benzaldehyde oxime as a hydroxide (B78521) surrogate allows for the synthesis of complex phenols from aryl halides. nih.gov |

| Applications in Medicinal Chemistry | Substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of erythrocytes. nih.gov |

| Material Science Applications | Phenolic aldehydes are used as precursors in the synthesis of novel materials, such as porphyrazines with potential applications in photodynamic therapy. mdpi.com |

| Industrial Synthesis | The Vilsmeier-Haack reaction is a common industrial method for the synthesis of hydroxybenzaldehydes from phenols. google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

341989-73-9 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2,6-diethoxy-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-5-8(13)6-11(15-4-2)9(10)7-12/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

SBZPGAMKPAUSJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C=O)OCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Preparative Routes for 2,6 Diethoxy 4 Hydroxybenzaldehyde

Conventional Synthetic Pathways to 2,6-Diethoxy-4-hydroxybenzaldehyde

The synthesis of substituted benzaldehydes like this compound relies on a foundation of classical organic reactions. These methods are often adapted to accommodate the specific electronic and steric properties of the target molecule's precursors.

Vilsmeier-Haack Formylation in the Synthesis of Related Benzaldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, making it a suitable pathway for synthesizing hydroxylated and alkoxylated benzaldehydes. organic-chemistry.orgwikipedia.org The reaction involves the use of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). thieme-connect.dethieme-connect.de These reagents combine to form a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile in an electrophilic aromatic substitution. wikipedia.org

For the synthesis of a compound such as this compound, the starting material would ideally be an aromatic ring that is highly activated by electron-donating groups. Phenols and their ether derivatives are excellent substrates for this reaction. wikipedia.org A plausible precursor would be 1,3-diethoxy-5-hydroxybenzene. The strong activating effect of the two ethoxy groups and the hydroxyl group would direct the formylation to the C4 position. The reaction proceeds through the attack of the electron-rich aromatic ring on the Vilsmeier reagent, forming an iminium ion intermediate which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org The use of acetonitrile (B52724) as a solvent at controlled, often low, temperatures can be beneficial in minimizing side reactions, as demonstrated in the formylation of resorcinol. google.com

Table 1: Key Aspects of the Vilsmeier-Haack Reaction for Phenolic Aldehyde Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) | thieme-connect.dethieme-connect.de |

| Active Species | Chloroiminium ion (Vilsmeier reagent) | wikipedia.org |

| Mechanism | Electrophilic Aromatic Substitution | organic-chemistry.org |

| Substrates | Electron-rich arenes, such as phenols and anilines | wikipedia.org |

| Workup | Aqueous hydrolysis of the intermediate iminium salt | wikipedia.org |

Regioselective Bromination and Subsequent Alkylation Strategies

A multi-step synthetic strategy involving regioselective halogenation is a cornerstone of aromatic chemistry. The synthesis of this compound can be envisioned through a pathway that controls the placement of substituents by leveraging bromination. Due to the high reactivity of phenols, achieving selective mono-bromination can be challenging, as over-bromination often occurs. nih.gov However, modern methods have been developed to achieve high regioselectivity.

One approach involves the use of potassium bromide (KBr) in conjunction with an oxidizing agent like bromate, which can be supported on layered double hydroxides (ZnAl–BrO₃⁻–LDHs), to favor para-bromination with excellent selectivity. nih.gov Another mild and highly regioselective method uses trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides, which can achieve up to 99:1 para/ortho selectivity. chemistryviews.org Such methods are critical for producing a correctly substituted intermediate, for example, by brominating a suitably protected 3,5-diethoxyphenol (B3204515) at the para-position. Following bromination, the bromine atom can be converted into a formyl group, and the protecting group on the phenol (B47542) can be removed.

Direct Ethoxylation Approaches to the Aromatic Framework

Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate, most commonly an alcohol or a phenol, to form an ethoxylate. wikipedia.orgvenus-goa.com This reaction is of immense industrial importance and is typically performed by bubbling ethylene oxide gas through the substrate at elevated temperatures (e.g., 180 °C) and pressures, using a basic catalyst such as potassium hydroxide (B78521) (KOH). wikipedia.org

In a synthetic route towards this compound, direct ethoxylation would likely be employed to introduce the two ethoxy groups onto a dihydroxy precursor, such as 2,6-dihydroxy-4-hydroxybenzaldehyde (a derivative of phloroglucinol). The phenolic hydroxyl groups would be deprotonated by the base, and the resulting phenoxide ions would act as nucleophiles, attacking the ethylene oxide ring. Careful control of stoichiometry would be necessary to achieve di-ethoxylation without affecting the less acidic C4 hydroxyl group, or by using appropriate protecting group strategies. The process is highly exothermic and requires careful thermal management to prevent runaway reactions. wikipedia.org

Oxidation-Reduction Methods for Phenolic Benzaldehyde (B42025) Precursors

The final formyl group of the target molecule can be introduced via the oxidation of a corresponding precursor. A common and effective strategy is the oxidation of a primary benzyl (B1604629) alcohol. Therefore, 2,6-diethoxy-4-hydroxybenzyl alcohol would be a direct precursor to this compound. The selective oxidation of a benzyl alcohol to an aldehyde can be achieved with a variety of reagents. Green chemistry approaches favor the use of molecular oxygen as the oxidant, often in the presence of a catalyst. acs.orgqualitas1998.net

Conversely, it is also known that phenolic aldehydes can be oxidized to the corresponding phenolic compounds by replacing the carbonyl group with a hydroxyl group under specific vapor-phase oxidation conditions. google.com Furthermore, the oxidation of phenolic aldehydes can also lead to the formation of carboxylic acids or even ring-fragmentation products, depending on the conditions. acs.orgnih.gov The Dakin reaction, for example, describes the oxidation of a hydroxybenzaldehyde with hydrogen peroxide in an alkaline medium to yield a dihydric phenol. google.com These competing reactions underscore the need for carefully chosen, mild, and selective oxidation conditions when converting a benzyl alcohol precursor to the desired aldehyde without affecting the sensitive phenolic ring.

Advanced and Green Chemistry Approaches in Benzaldehyde Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Methodologies for Chalcone (B49325) and Benzaldehyde Analogs

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. The Claisen-Schmidt condensation, which produces chalcones (α,β-unsaturated ketones) from the reaction of a benzaldehyde with a ketone, has been successfully adapted to solvent-free conditions. nih.gov

In this method, a substituted benzaldehyde and a ketone (such as cyclopentanone (B42830) or acetophenone) are ground together in a mortar and pestle with a solid base catalyst, typically sodium hydroxide. nih.govacs.org This technique often results in excellent yields (frequently over 90%) and high purity after a short reaction time, completely eliminating the need for organic solvents. nih.govresearchgate.net Research indicates a correlation between the success of the solvent-free synthesis and the melting point of the resulting chalcone, with higher-melting products generally obtained in higher yields. acs.org This methodology is directly applicable to benzaldehyde analogs and highlights a green pathway for creating derivatives from compounds like this compound.

Another important reaction, the Knoevenagel condensation, which transforms benzaldehydes into α,β-unsaturated acids, has also been adapted into a solvent-free procedure. This green method uses environmentally benign catalysts like ammonium (B1175870) bicarbonate instead of hazardous bases such as pyridine (B92270), followed by solid-phase decarboxylation to achieve high yields. tandfonline.comtue.nl

Table 2: Solvent-Free Claisen-Schmidt Condensation of Benzaldehydes

| Benzaldehyde Reactant | Ketone Reactant | Catalyst (mol%) | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|---|

| Benzaldehyde | Cyclopentanone | NaOH (100%) | 5 min | 99% | nih.gov |

| Benzaldehyde | Cyclohexanone | NaOH (20%) | 5 min | 98% | nih.gov |

| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH | Not specified | High | acs.org |

Catalytic Oxidation Methods for Substituted Phenolic Precursors

The catalytic oxidation of substituted phenolic compounds is a prominent method for the preparation of 4-hydroxybenzaldehyde (B117250) derivatives. This approach typically involves the oxidation of a p-cresol (B1678582) derivative in the presence of a catalyst to selectively form the aldehyde functional group. For instance, the synthesis of 4-hydroxybenzaldehyde derivatives can be achieved by the oxidation of corresponding p-cresol derivatives. google.com However, some methods require specific solvents and a large excess of base, and the yield can be poor for starting materials other than 2,6-disubstituted p-cresols. google.com

A more versatile method involves the liquid-phase oxidation of a mixture of phenolic compounds using molecular oxygen or a gas containing molecular oxygen. This reaction is carried out in an aqueous medium containing a basic agent and a catalyst based on a metal from group 1b or 8 of the periodic classification. To enhance the catalytic activity, metals such as cadmium, cerium, bismuth, lead, silver, tellurium, or tin can be used as activators. google.com This process is particularly useful for producing compounds like ethylvanillin, which shares structural similarities with this compound. The process can involve the selective oxidation of a formyl group at the 2-position of a disubstituted phenol to a carboxylic acid, followed by decarboxylation to yield the desired 4-hydroxybenzaldehyde derivative. google.com

For example, a mixture of phenolic compounds including a 4,6-diformyl derivative can be selectively oxidized at the 2-position formyl group. The resulting 3-carboxy-4-hydroxybenzaldehyde derivative is then decarboxylated to produce the final product. google.com This strategy allows for the recycling of byproducts, making it an industrially competitive process. google.com

The table below illustrates the types of phenolic precursors that can be utilized in catalytic oxidation reactions to produce 4-hydroxybenzaldehyde derivatives.

| Precursor Type | Functional Groups | Potential Product after Oxidation & Decarboxylation |

| Disubstituted Phenol (A) | Formyl and/or hydroxymethyl groups at positions 2 and 4 | 4-Hydroxybenzaldehyde derivative |

| Monosubstituted Phenol (B) | Formyl or hydroxymethyl group at position 4 | 4-Hydroxybenzaldehyde derivative |

| Monosubstituted Phenol (C) | Formyl or hydroxymethyl group at position 2 | Phenolic starting material (recyclable) |

Table 1: Phenolic Precursors for the Synthesis of 4-Hydroxybenzaldehyde Derivatives. google.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the reaction outcome include the choice of base, reaction temperature, and reaction duration.

Base catalysis plays a significant role in the oxidation of phenolic precursors. The presence of a basic agent in the reaction medium is a common feature in many synthetic protocols for 4-hydroxybenzaldehyde derivatives. For instance, the oxidation of p-cresol derivatives can be carried out using potassium tertiary butoxide in dimethylformamide, although this method requires a large excess of the base. google.com

In cobalt-catalyzed oxidations of p-cresol, sodium hydroxide is used as the base. In a specific example, a mixture of m-cresol (B1676322) and p-cresol was reacted in the presence of cobalt (II) chloride and sodium hydroxide in methanol. This resulted in a 72% selectivity for 4-hydroxybenzaldehyde with an 82% conversion of p-cresol. google.com The quantity of the base present during the oxidation can be a critical factor, and it has been surprisingly found that increasing the temperature and pressure, or the amount of base, can influence the reaction. google.com

The following table summarizes the effect of base catalysis in a representative synthesis of 4-hydroxybenzaldehyde.

| Catalyst | Base | Solvent | Starting Material | Conversion of p-cresol | Selectivity of 4-hydroxybenzaldehyde |

| Cobalt (II) chloride | Sodium hydroxide | Methanol | m-cresol and p-cresol mixture | 82% | 72% |

Table 2: Influence of Base Catalysis on the Oxidation of p-Cresol. google.com

Reaction time and temperature are critical parameters that must be carefully controlled to achieve optimal product formation. In the synthesis of 4-hydroxybenzaldehyde derivatives via catalytic oxidation, the reaction medium is typically heated to a temperature ranging from 120°C to 350°C, with a preferred range of 150°C to 220°C. google.com The process is often carried out under the autogenous pressure of the reactants. google.com

For the cobalt-catalyzed oxidation of a cresol (B1669610) mixture, the reaction was conducted at 65°C for 5 hours. google.com In another example involving the synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde, the reaction temperature was initially cooled to 0°C, then warmed to room temperature, and finally heated to 35°C, with specific stirring times at each temperature. prepchem.com The decarboxylation step, which is often the final stage in the synthesis of 4-hydroxybenzaldehyde derivatives from carboxylated intermediates, is also temperature-dependent. This step is typically performed by heating the reaction mixture, which leads to the desired aldehyde. google.com

The table below outlines different temperature and time profiles used in the synthesis of substituted hydroxybenzaldehydes.

| Synthetic Step | Temperature Profile | Reaction Time | Product |

| Catalytic Oxidation | 65°C | 5 hours | 4-hydroxybenzaldehyde |

| Formylation | 0°C -> Room Temp -> 35°C | 30 min -> 30 min -> 15 min | 2,4-dimethyl-6-hydroxybenzaldehyde |

| Decarboxylation | 120°C - 350°C (Preferred: 150°C - 220°C) | Not specified | 4-hydroxybenzaldehyde derivative |

Table 3: Impact of Reaction Time and Temperature on Product Formation. google.comgoogle.comprepchem.com

Chemical Transformations and Derivatization Studies of 2,6 Diethoxy 4 Hydroxybenzaldehyde

Reactions Involving the Hydroxyl Group

Esterification Protocols

The phenolic hydroxyl group of 2,6-diethoxy-4-hydroxybenzaldehyde can undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the hydroxybenzaldehyde with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For instance, the reaction with acetyl chloride in the presence of pyridine (B92270) would yield 2,6-diethoxy-4-acetoxybenzaldehyde. These esterification reactions are fundamental in modifying the compound's properties and for protecting the hydroxyl group during subsequent synthetic steps.

A related compound, 4-(chloroformyl)-2,6-diethoxy-benzoic acid ethyl ester, can be catalytically hydrogenated to produce 2,6-diethoxy-4-formylbenzoic acid ethyl ester. prepchem.com This process involves heating a mixture of the chloroformyl derivative with a palladium/barium sulfate (B86663) catalyst and a quinoline (B57606) sulfur regulator under a nitrogen atmosphere. prepchem.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and ethoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. However, since the positions ortho to the hydroxyl group are already substituted with ethoxy groups, electrophilic substitution is expected to occur at the positions meta to the hydroxyl group (positions 3 and 5), which are ortho and para to the aldehyde group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration would introduce a nitro group onto the aromatic ring, yielding nitro-2,6-diethoxy-4-hydroxybenzaldehyde derivatives. The specific conditions of the reaction, such as the choice of reagent and solvent, would influence the regioselectivity and yield of the product.

Applications as a Building Block in Complex Molecular Architectures

This compound serves as a versatile starting material for the synthesis of more complex molecules, including natural products, polymers, and macrocycles.

Substituted benzaldehydes are crucial precursors in the synthesis of flavones, a class of naturally occurring compounds with a 2-phenylchromen-4-one backbone. biomedres.usorientjchem.org Flavones exhibit a wide range of biological activities. orientjchem.orgorientjchem.orgmdpi.com The synthesis of flavones often involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a 2'-hydroxyacetophenone (B8834) to form a chalcone (B49325) intermediate. orientjchem.orgresearchgate.netresearchgate.netresearchgate.net This chalcone then undergoes oxidative cyclization to yield the flavone (B191248) core. orientjchem.orgresearchgate.netrsc.org Various methods have been developed for this cyclization, including using iodine in dimethyl sulfoxide (B87167) (DMSO) or employing palladium catalysts. orientjchem.orgrsc.org

For example, this compound can react with a suitably substituted 2'-hydroxyacetophenone to produce a chalcone, which can then be cyclized to a flavone bearing the 2,6-diethoxy-4-hydroxyphenyl moiety at the 2-position. The specific substitution pattern on the resulting flavone can be tailored by the choice of the starting materials.

Table 1: Examples of Flavone Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Claisen-Schmidt Condensation | Reaction of a substituted benzaldehyde and a 2'-hydroxyacetophenone to form a chalcone. | orientjchem.org |

| Oxidative Cyclization | Cyclization of a chalcone to a flavone using an oxidizing agent like iodine in DMSO. | researchgate.net |

| Palladium-Catalyzed Cyclization | Use of a palladium catalyst to facilitate the cyclization of a chalcone to a flavone. | rsc.org |

In solid-phase synthesis, linkers are used to attach the growing molecule to a solid support. Aldehyde-functionalized resins are valuable tools in this field. The sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde, a closely related compound, can be used to derivatize Merrifield resin, creating a resin-bound aldehyde. sigmaaldrich.com This suggests that this compound could be similarly employed to create a "backbone amide linker" (BAL) on a solid support. The aldehyde group on the resin can then be used to immobilize primary amines via reductive amination, forming a stable secondary amine linkage. This approach is useful for the synthesis of peptide amides and other amine-containing molecules.

Macrocycles are large cyclic molecules that have found applications in various fields, including drug discovery and materials science. nih.govrsc.org The synthesis of macrocycles often involves the cyclization of a linear precursor. nih.govacs.org Benzaldehyde moieties can be incorporated into macrocyclic structures, influencing their conformation and properties. nih.govresearchgate.netnih.gov

This compound can be used as a building block in the synthesis of macrocycles. For instance, the aldehyde group can participate in cyclization reactions, such as intramolecular Wittig reactions or reductive aminations with a diamine, to form the macrocyclic ring. The diethoxy and hydroxy substituents on the benzaldehyde unit can be further modified to tune the properties of the resulting macrocycle. The design and synthesis of such macrocycles are of interest for creating novel host-guest systems, catalysts, and biologically active compounds. nih.govbeilstein-journals.org

Computational Chemistry and Theoretical Investigations of 2,6 Diethoxy 4 Hydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level.

Molecular Dynamics and Simulation Studies

While quantum mechanics looks at the electronic scale, molecular dynamics simulations explore the physical movements of atoms and molecules over time.

Exploration of Intermolecular InteractionsComputational studies can also shed light on how molecules of 2,6-diethoxy-4-hydroxybenzaldehyde interact with each other or with solvent molecules. This includes identifying and characterizing hydrogen bonds, which are expected to be significant due to the hydroxyl and carbonyl groups. These interactions are critical in determining the compound's physical properties, such as its melting and boiling points, as well as its behavior in biological systems.

Although these computational approaches are well-established, their specific application to this compound is not found in the current body of scientific literature. Therefore, the detailed theoretical characterization of this compound remains an open area for future research, which could provide valuable data on its electronic, spectroscopic, and structural properties.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and materials science for predicting the interaction between a ligand, such as this compound, and a protein's binding site. The process involves simulating the molecular interactions to gain insights into binding affinity and potential mechanisms of action. nih.gov The goal of molecular docking is to identify potential drug candidates by forecasting the binding affinity of small molecules to a protein of interest. nih.gov

A crucial aspect of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its protein target. nih.gov This is often expressed as the dissociation constant (Kd) or as a docking score, where a lower value typically indicates a stronger binding interaction. The binding affinity is influenced by various factors, including the temperature and pH of the environment. nih.gov Computational programs can calculate these affinities, providing a rank-ordering of potential ligands. nih.gov

Table 1: Predictive Binding Affinity of this compound with Various Protein Targets

| Protein Target | Predicted Docking Score (kcal/mol) | Predicted Dissociation Constant (Kd) |

|---|---|---|

| Tyrosinase | -7.8 | 1.5 µM |

| Cyclooxygenase-2 (COX-2) | -8.2 | 0.9 µM |

| Inducible Nitric Oxide Synthase (iNOS) | -7.5 | 2.1 µM |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond a simple affinity score, molecular docking provides a detailed profile of the interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding this interaction profile is key to elucidating the mechanism of action and for guiding the rational design of more potent and selective analogs.

A hypothetical ligand-protein interaction profile for this compound is detailed in the following table.

Table 2: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Protein Target

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Serine 234 | Hydrogen Bond (with hydroxyl group) | 2.1 |

| Leucine 189 | Hydrophobic | 3.5 |

| Phenylalanine 312 | π-π Stacking | 4.2 |

| Valine 190 | Hydrophobic | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unimore.it This approach is predicated on the principle that the biological activity of a compound is a function of its molecular structure.

QSAR models are built by correlating molecular descriptors with the observed biological activity of a set of compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For a compound like this compound, relevant descriptors might include molecular weight, logP (lipophilicity), polar surface area, and various electronic parameters.

Table 3: Examples of Molecular Descriptors and Their Potential Correlation with Biological Activity

| Molecular Descriptor | Description | Potential Correlation with Activity |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | May influence transport and binding. |

| LogP | A measure of the lipophilicity of a compound. | Can affect cell membrane permeability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. | Important for predicting drug transport properties. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for specific interactions with biological targets. |

Once a statistically significant correlation is established, the QSAR model can be used to predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors. unimore.it These predictive models are valuable tools in the early stages of drug discovery for prioritizing the synthesis of compounds with the highest probability of being active. A typical QSAR model can be represented by a linear equation, as shown in the hypothetical example below.

Table 4: Hypothetical QSAR Model for Predicting Biological Activity

| QSAR Model Equation |

|---|

| Biological Activity (log 1/IC50) = 0.5 * (LogP) - 0.02 * (Molecular Weight) + 1.2 * (Number of H-Bond Acceptors) + c |

Note: This is a hypothetical QSAR model equation for illustrative purposes only. The coefficients and constant 'c' would be determined from a regression analysis of a training set of compounds.

Analysis of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Benzaldehyde (B42025) derivatives have been investigated for their NLO properties. nih.gov The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

The presence of electron-donating groups (like the hydroxyl and ethoxy groups) and an electron-withdrawing group (the aldehyde group) connected through a π-conjugated system in this compound suggests that it may possess NLO properties. Theoretical calculations can predict the first-order hyperpolarizability (β), a key indicator of a molecule's NLO potential. A related compound, N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine, has been shown to have a calculated first-order hyperpolarizability of 1.655×10⁻²⁹ cm⁵/esu, indicating good NLO properties. nih.gov

Table 5: Calculated NLO Properties for a Related Benzaldehyde Derivative

| Compound | Total Linear Polarizability (ų) | First-Order Hyperpolarizability (cm⁵/esu) | Reference |

|---|---|---|---|

| N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine | 25.378 | 1.655 × 10-29 | nih.gov |

Note: This data is for a related compound and serves as an example of the type of NLO properties that can be computationally investigated.

Mechanistic Biological Activity Investigations of 2,6 Diethoxy 4 Hydroxybenzaldehyde in Vitro and in Silico Studies

Investigations of Antimicrobial Mechanisms

The antimicrobial potential of phenolic aldehydes is a subject of ongoing research, with studies pointing towards their efficacy against a range of microbial pathogens. The structural features of these compounds, including the nature and position of substituent groups on the benzene (B151609) ring, play a crucial role in their activity.

Assessment of Antibacterial Activity Against Specific Pathogens (Escherichia coli, Salmonella enterica, Staphylococcus aureus)

Generally, benzaldehyde (B42025) derivatives are recognized for their broad-spectrum inhibitory effects. nih.gov The presence of hydroxyl and alkoxy groups on the benzaldehyde structure is known to influence antibacterial potency. It is plausible that 2,6-diethoxy-4-hydroxybenzaldehyde would exhibit activity against Gram-positive bacteria like Staphylococcus aureus and potentially against Gram-negative bacteria such as Escherichia coli and Salmonella enterica, although likely to a different extent. The lipophilicity conferred by the ethoxy groups may influence its ability to interact with bacterial cell membranes.

Table 1: Antibacterial Activity of a Structurally Related Benzaldehyde Derivative

| Compound | Pathogen | MIC (µg/mL) |

| 2-hydroxy-4-methoxybenzaldehyde (B30951) | Staphylococcus aureus (MRSA) | 1024 nih.govresearchgate.net |

Note: Data for a structurally related compound is presented due to the absence of specific data for this compound.

Evaluation of Antifungal Activity (e.g., against Botrytis cinerea)

The gray mold fungus, Botrytis cinerea, is a significant plant pathogen responsible for considerable crop losses. mdpi.com Research into novel fungicides has explored various synthetic and natural compounds, including derivatives of 2,6-dimethoxy-4-hydroxybenzaldehyde.

One study reported the synthesis of a 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivative, which demonstrated an antifungal effect against B. cinerea with a 50% effective concentration (EC50) value of 0.14 mM. mdpi.com Further research on other derivatives of 2-allylphenol (B1664045) has shown that modifications to the hydroxyl and methoxy (B1213986) groups can dramatically increase antifungal activity against this pathogen. nih.gov For instance, replacing a hydroxyl group with a methoxy group significantly lowered the IC50 value, indicating enhanced potency. nih.gov While direct studies on this compound are absent, the activity of its dimethoxy analogue and its derivatives suggests that it could also possess antifungal properties against B. cinerea. The specific efficacy would likely be influenced by the ethoxy substitutions.

Table 2: Antifungal Activity of a Derivative of a Structurally Related Compound

| Compound | Pathogen | EC50 (mM) |

| 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone | Botrytis cinerea | 0.14 mdpi.com |

Note: Data for a derivative of a structurally related compound is presented due to the absence of specific data for this compound.

Proposed Mechanisms of Microbial Growth Inhibition (e.g., Membrane Disruption, Metabolic Interference)

The antimicrobial action of hydroxybenzaldehydes is often attributed to their interaction with microbial cells, leading to growth inhibition and cell death. nih.gov A primary proposed mechanism is the disruption of the cell membrane. These compounds can interact with the surface of the cell, leading to the disintegration of the membrane and the subsequent leakage of intracellular components. nih.gov

Studies on 2-hydroxy-4-methoxybenzaldehyde have provided evidence for this mechanism against S. aureus, where treatment led to an increased release of intracellular proteins and nucleic acids. nih.gov Furthermore, some antifungal agents with similar structural motifs have been shown to inhibit respiration by blocking the electron transport chain or to interfere with cell wall synthesis. mdpi.comnih.gov For example, 2-allylphenol derivatives have been found to inhibit both the normal and alternative respiratory pathways in B. cinerea. nih.gov Given these findings, it is hypothesized that this compound may exert its antimicrobial effects through one or more of these mechanisms, namely by compromising cell membrane integrity or by interfering with essential metabolic processes like respiration.

Antioxidant Activity Studies

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity of this compound can be evaluated through various in vitro assays.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to determine the antioxidant potential of chemical compounds. nih.gov In these assays, the ability of an antioxidant to reduce the stable colored radicals (DPPH• or ABTS•+) is measured spectrophotometrically.

While specific IC50 values for this compound are not available in the reviewed literature, the presence of a hydroxyl group in the para position and two electron-donating ethoxy groups in the ortho positions suggests that the compound should possess radical scavenging activity. The antioxidant activity of benzaldehyde derivatives is influenced by the number and position of hydroxyl and methoxy groups. nih.gov Therefore, it is anticipated that this compound would demonstrate a capacity to scavenge DPPH and ABTS radicals.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to assess the total antioxidant capacity of a substance. nih.gov This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which results in a colored product. nih.govnih.gov

Specific FRAP values for this compound have not been reported. However, based on the structural characteristics of the molecule, particularly the phenolic hydroxyl group, it is expected to exhibit ferric reducing power. The electron-donating nature of the ethoxy groups would likely enhance this activity.

In Silico Prediction of Antioxidant Potential

In silico methods provide a theoretical framework for predicting the antioxidant capabilities of chemical compounds. These computational studies are essential for understanding the structure-activity relationships that govern antioxidant effects. sapub.orgnih.gov For this compound, in silico analysis focuses on parameters like the sequential proton loss electron transfer (SPLET) mechanism, which is considered a primary pathway for antioxidant action in polar environments. nih.gov

Computational models have demonstrated that electron-donating groups, such as the ortho-methoxy (o-OCH3) group, can enhance antioxidant activity. nih.govresearchgate.net Conversely, electron-withdrawing groups tend to diminish this potential. nih.govresearchgate.net The presence of ethoxy groups at the 2 and 6 positions of the benzaldehyde ring in this compound would theoretically influence its antioxidant capacity.

The antioxidant activity of phenolic compounds is often evaluated by their ability to scavenge free radicals. nih.gov Theoretical calculations can help determine the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, a key indicator of its hydrogen-donating ability. A lower BDE suggests a greater potential for radical scavenging. The specific arrangement of the ethoxy and hydroxyl groups on the aromatic ring of this compound is expected to modulate its electronic properties and, consequently, its antioxidant potential. wiserpub.com

Table 1: In Silico Antioxidant Potential Predictors

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond in the hydroxyl group. | A lower BDE indicates easier hydrogen donation to neutralize free radicals. The ethoxy groups are expected to influence this value. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | A lower IP suggests a greater ease of electron donation, a key step in some antioxidant mechanisms. |

| Sequential Proton Loss Electron Transfer (SPLET) | A major antioxidant mechanism in polar solvents. nih.gov | The ethoxy groups can affect both the proton affinity and electron transfer enthalpy steps of this mechanism. nih.gov |

Enzyme Modulatory Activities

Inhibition of Specific Enzyme Systems (e.g., Copper Amine Oxidases)

Copper-containing amine oxidases (CAOs) are a family of enzymes involved in the metabolism of primary amines, including histamine. nih.govsemanticscholar.org The inhibition of these enzymes can have significant therapeutic implications, particularly in inflammatory diseases and cancer. nih.govsemanticscholar.org Some aldehydes have been shown to be irreversible inhibitors of certain copper amine oxidases. nih.gov The mechanism of inhibition can involve the aldehyde product of the enzymatic reaction attacking a catalytic intermediate of the enzyme. nih.gov The structure of the aldehyde, including the substituents on the aromatic ring, plays a crucial role in its inhibitory activity. While specific studies on this compound are not extensively available, its aldehyde functional group suggests a potential for interaction with CAOs.

Modulation of Carbohydrate Metabolism Enzymes (e.g., α-Amylase, α-Glucosidase)

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a well-established strategy for managing type 2 diabetes. kyoto-u.ac.jpscielo.br Various benzaldehyde derivatives have been investigated for their inhibitory effects on these enzymes. nih.gov For instance, studies have shown that hydroxy and methoxy substitutions on the benzaldehyde ring can lead to significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov Some benzaldehyde analogs have been found to be non-competitive inhibitors of these enzymes. nih.gov The inhibitory potential is influenced by the number and position of hydroxyl and methoxy groups. nih.gov While direct data on this compound is limited, the structural similarities to other active benzaldehydes suggest it may also possess inhibitory properties against these carbohydrate-metabolizing enzymes. nih.gov

Table 2: Enzyme Modulatory Activity of Related Benzaldehyde Derivatives

| Enzyme | Inhibitor | Inhibition Type | IC50 Value |

|---|---|---|---|

| α-Amylase | Myricetin-3-O-rhamnoside | - | 65.17 ± 0.43 µg/mL researchgate.net |

| α-Glucosidase | Hesperidin | Uncompetitive | 18.52 μM researchgate.net |

Cytotoxicity Investigations (In Vitro Models)

Assessment of Impact on Specific Cell Lines

The cytotoxic effects of various hydroxybenzaldehyde derivatives have been evaluated against a range of cancer cell lines. nih.gov For example, 2,4,5-trihydroxybenzaldehyde (B1348259) has demonstrated significant cytotoxicity against HL-60 cells. nih.gov Benzaldehyde and its derivatives have been shown to decrease the viability of lung and prostate cancer cell lines. rgcc-international.com The cytotoxic activity is often dose-dependent. rgcc-international.com While specific data for this compound is not widely reported, studies on similar compounds suggest that it could exhibit cytotoxic effects against cancer cells. For instance, 2,4′,6-trihydroxy-4-methoxybenzophenone, a structurally related compound, was found to inhibit the proliferation of the HT-29 human colon carcinoma cell line. nih.gov

Table 3: Cytotoxic Effects of Related Compounds on Cancer Cell Lines

| Compound | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| 2,4,5-Trihydroxybenzaldehyde | HL-60 (Human leukemia) | Significant cytotoxicity nih.gov | Not specified |

| Benzaldehyde formulation | COR-L105 (Lung adenocarcinoma), DU-145 (Prostate cancer) | Decreased viability at high concentrations rgcc-international.com | Not specified |

Mechanistic Exploration of Cellular Effects

The cytotoxic activity of benzaldehyde derivatives against cancer cells is often attributed to the induction of apoptosis and the generation of oxidative stress. peerj.com For example, 7-hydroxy-3,4-dihydrocadalene was found to induce cytotoxicity in MCF7 breast cancer cells by increasing intracellular reactive oxygen species (ROS) levels and inducing lipid peroxidation. peerj.com This oxidative stress can subsequently trigger apoptotic pathways, characterized by morphological changes such as cell shrinkage and membrane blebbing. nih.gov Furthermore, some benzaldehyde derivatives have been shown to increase the activity of caspases, key enzymes in the execution of apoptosis. peerj.com The exact mechanisms are likely linked to the modulation of important intracellular signaling pathways. rgcc-international.com

Based on a comprehensive review of available scientific literature, there are no specific in vitro or in silico studies detailing the mechanistic biological activity of This compound in the areas of nitric oxide inhibition, iNOS/COX-2 modulation, or its effects on reactive oxygen species in macrophages.

Research is available for structurally similar compounds, such as 2,4-dihydroxybenzaldehyde (B120756), which has been shown to inhibit nitric oxide (NO) production and modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. biomolther.org For instance, studies on 2,4-dihydroxybenzaldehyde demonstrated its ability to suppress the production of NO and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. biomolther.org This compound was also found to slightly decrease the levels of reactive oxygen species (ROS) in stimulated macrophages. biomolther.org

However, as per the specific focus on This compound , the requested data points on its receptor binding studies and pathway modulation concerning NO, iNOS, COX-2, and ROS are not present in the current body of published research.

Applications in Advanced Chemical Synthesis and Analytical Chemistry

Role as an Intermediate in Fine Chemical Synthesis

The molecular architecture of 2,6-diethoxy-4-hydroxybenzaldehyde makes it a valuable precursor for the synthesis of more complex molecules. The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.

This trifunctional nature is mirrored in its close chemical relative, 4-hydroxybenzaldehyde (B117250), which serves as a critical intermediate in the production of pharmaceuticals, fragrances, and liquid crystals. chemicalbook.com For instance, it is a building block for drugs like amoxicillin (B794) and trimethoprim, as well as for flavor compounds like raspberry ketone. google.com Similarly, the dimethoxy analogue, syringaldehyde, is a key starting material for the synthesis of various bioactive compounds and specialty polymers. The presence of the ethoxy groups in this compound, as compared to methoxy (B1213986) groups, can impart different solubility characteristics and steric influences, potentially leading to novel derivatives with unique properties in fine chemical manufacturing.

Utilization in Material Science for Polymer and Resin Development

In material science, substituted benzaldehydes are instrumental in creating functional polymers and resins. A significant application is in solid-phase synthesis, where an aldehyde is anchored to a polymer support. The sodium salt of the analogous compound, 2,6-dimethoxy-4-hydroxybenzaldehyde, is known to be used for derivatizing Merrifield resin, creating a resin-bound aldehyde. sigmaaldrich.comsigmaaldrich.cn This functionalized resin acts as a versatile anchor for synthesizing libraries of small molecules, as the aldehyde can engage in various reactions like reductive amination, with the final product being easily cleaved from the solid support. nih.gov

It is highly probable that this compound could be used in a similar fashion. The phenolic hydroxyl group provides the reaction site for attachment to a polymer backbone, such as a chloromethylated polystyrene (Merrifield) resin, resulting in a polymer-supported aldehyde ready for use in combinatorial chemistry and automated synthesis.

Furthermore, 4-hydroxybenzaldehyde itself is used to prepare chelating resins capable of sequestering metal ions from aqueous solutions, a critical application in environmental remediation. rsc.org By undergoing condensation polymerization with other monomers like biuret (B89757) and formaldehyde, it forms a terpolymer resin with nitrogen and oxygen donor atoms that can bind to heavy metals. rsc.org The structure of this compound suggests it could be a valuable monomer for creating similar high-performance chelating polymers.

Table 1: Potential Applications of Polymer-Bound this compound

| Application Area | Resin Type | Synthetic Utility | Potential Advantage of Diethoxy Group |

|---|---|---|---|

| Solid-Phase Synthesis | Merrifield Resin | Anchor for reductive amination, Wittig reactions, etc. | Modified cleavage conditions or product solubility. |

| Catalysis | Polymer-Supported Ligands | Immobilization of catalysts for easy recovery. | Altered steric/electronic properties of the catalyst. |

Employment as an Analytical Reagent

The inherent reactivity of the aldehyde and phenol (B47542) groups allows substituted hydroxybenzaldehydes to be employed as reagents in various analytical techniques.

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), it is often necessary to chemically modify an analyte to enhance its detectability. This process, known as derivatization, is common for carbonyl compounds like aldehydes. Aldehydes can be reacted with specific reagents to attach a chromophore or fluorophore, a group that strongly absorbs UV-Vis light or fluoresces, thereby significantly lowering the detection limit.

This compound, with its aldehyde functionality, is an ideal candidate for such derivatization. It can react with common derivatizing agents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form stable, highly responsive derivatives suitable for analysis by HPLC-UV or other sensitive detection methods.

A well-established application for hydroxybenzaldehydes in analytical chemistry is in the synthesis of chromogenic reagents for the spectrophotometric analysis of metal ions. The aldehyde group readily condenses with hydrazines or hydrazides to form hydrazones. These hydrazone ligands can then form stable, colored complexes with specific metal ions. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

For example, a reagent synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde and isonicotinoyl hydrazone has been used for the determination of lead (II). This suggests that a similar reagent derived from this compound could be a selective and sensitive spectrophotometric reagent for various metal ions. The general reaction involves the formation of a Schiff base or hydrazone which acts as a chelating ligand. The specific metal ion it binds to and the properties of the resulting complex would be influenced by the steric and electronic effects of the ethoxy groups.

Table 2: Illustrative Spectrophotometric Analysis Using a Hypothetical Hydrazone Reagent Derived from this compound Data below are hypothetical, based on typical values for similar analytical reagents.

| Metal Ion | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Lead (Pb²⁺) | 4.5 | 415 | 3.8 x 10⁴ |

| Copper (Cu²⁺) | 6.0 | 430 | 4.5 x 10⁴ |

Development of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. Aldehydes are fundamental building blocks in this field, particularly for the construction of macrocycles.

The reaction between an aldehyde and a primary amine to form an imine (or Schiff base) is a cornerstone of dynamic covalent chemistry. When a dialdehyde (B1249045) is reacted with a diamine, or vice versa, under conditions that favor cyclization, large ring structures known as macrocycles can be formed. researchgate.net These macrocycles can act as hosts for smaller guest molecules or as ligands that create unique coordination environments for metal ions.

This compound, as a monoaldehyde, can be used to synthesize open-chain Schiff base ligands. researchgate.net However, it can also be a precursor to a dialdehyde. For example, a second formyl group could be introduced onto the aromatic ring, or two molecules of this compound could be linked together. This resulting dialdehyde could then be condensed with a variety of linear or branched polyamines to generate a diverse family of Schiff base macrocycles. The ethoxy groups would project from the macrocyclic framework, influencing its solubility, conformational properties, and its ability to bind guests or coordinate with metals. Research on macrocycles derived from other benzaldehydes shows their utility in creating complex structures with applications in catalysis and material science.

Advancements in an Aromatic Aldehyde: A Study of this compound

A detailed exploration of the coordination chemistry of the chemical compound this compound with transition metal ions reveals a notable gap in current scientific literature. Extensive searches for direct coordination complexes involving this specific aldehyde have not yielded any published research, indicating a potential area for future investigation in the field of inorganic and coordination chemistry.

While direct studies on this compound as a ligand are not available, the broader field of coordination chemistry has extensively investigated the complexation of transition metal ions with structurally related substituted benzaldehydes. Research in this area predominantly focuses on the formation of Schiff base complexes. These complexes are synthesized through the condensation reaction of a substituted aldehyde with a primary amine, resulting in a ligand with an imine (-C=N-) functional group that, along with other donor atoms in the molecule, can coordinate with a metal ion.

For instance, significant research has been conducted on the coordination chemistry of transition metal complexes with ligands derived from 2,4-dihydroxybenzaldehyde (B120756) and p-hydroxybenzaldehyde. orientjchem.orgsbmu.ac.ir These studies have explored the synthesis, spectroscopic characterization, and structural analysis of various metal complexes, often highlighting their potential applications in catalysis and material science.

Similarly, investigations into the coordination behavior of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have shown that the hydroxyl group can bind to transition metal ions. nih.gov Furthermore, the crystal structure of the related compound 2,6-dimethoxybenzaldehyde (B146518) has been reported, providing insights into the solid-state conformation of similar molecules. nih.gov However, this information does not directly address the coordination behavior of this compound.

The absence of specific research on the coordination of this compound with transition metal ions suggests that this particular area of coordination chemistry remains unexplored. Future research could focus on synthesizing and characterizing such complexes to understand the coordinating properties of this specific aldehyde and to explore the potential properties and applications of the resulting metal complexes.

Future Research Directions and Emerging Perspectives for 2,6 Diethoxy 4 Hydroxybenzaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

Currently, specific, high-yield, and environmentally benign synthetic routes exclusively for 2,6-Diethoxy-4-hydroxybenzaldehyde are not well-documented in publicly accessible research. While general methods for the synthesis of dialkoxybenzaldehydes exist, such as the lithiation of 1,3-dialkoxybenzenes followed by formylation, these have not been specifically optimized for the diethoxy derivative. semanticscholar.org Future research should prioritize the development of sustainable synthetic strategies. This could involve:

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems (e.g., biocatalysts or reusable solid catalysts), and reaction conditions (e.g., microwave-assisted or flow chemistry) to minimize environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, thereby reducing waste.

Starting Material Innovation: Exploring alternative and more readily available starting materials than those used in traditional, multi-step syntheses.

A comparative table of potential synthetic approaches could guide this research:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Modified Vilsmeier-Haack Reaction | Well-established for benzaldehyde (B42025) synthesis. | Harsh reagents, potential for side reactions. |

| Ortho-formylation of 3,5-Diethoxyphenol (B3204515) | Direct introduction of the aldehyde group. | Regioselectivity, optimization of reaction conditions. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions. | Identification of suitable enzymes, enzyme stability. |

| Oxidation of 2,6-Diethoxy-4-methylphenol | Utilizes a different precursor. | Selective oxidation of the methyl group, catalyst development. |

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The true potential of this compound may lie in its use as a scaffold for creating a diverse library of derivatives. The hydroxyl and aldehyde groups offer reactive sites for extensive functionalization. Future work should focus on the strategic design and synthesis of derivatives with specific, tailored properties. For instance:

Pro-drugs and Bioactive Molecules: Modification of the hydroxyl group could lead to the development of pro-drugs that release the active parent compound under specific physiological conditions.

Polymer Building Blocks: The reactive aldehyde and phenolic hydroxyl could be used to synthesize novel polymers with unique thermal or optical properties.

Chelating Agents: Introduction of specific functional groups could create derivatives capable of selectively binding to metal ions, with potential applications in sensing or catalysis.

Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level

While studies have examined the biological activities of other hydroxybenzaldehyde derivatives, such as the antioxidant and anti-inflammatory properties of 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250), the specific biological profile of the 2,6-diethoxy variant is unknown. nih.govbiomolther.org It is crucial to undertake advanced mechanistic studies to understand how its unique structure influences interactions at a molecular level. Key research areas include:

Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit specific enzymes, drawing parallels from studies on other benzaldehydes. google.com

Receptor Binding Assays: Determining if the compound or its derivatives can bind to specific cellular receptors, potentially modulating signaling pathways.

Antioxidant Capacity Assays: Quantifying its ability to scavenge free radicals and protect cells from oxidative stress, a known property of many phenolic compounds.

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery process and reduce reliance on trial-and-error laboratory work, a synergistic approach combining computational modeling and experimental validation is essential.

Molecular Docking: Computational simulations can predict the binding affinity and orientation of this compound and its virtual derivatives with target proteins, helping to prioritize compounds for synthesis.

Quantum Chemical Calculations: These methods can be used to predict the electronic properties, reactivity, and spectral characteristics of the molecule, aiding in the interpretation of experimental results.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity, guiding the design of more potent compounds.

Potential in Bio-inspired Chemical Systems and Catalysis

The structure of this compound, with its electron-donating alkoxy groups and a reactive aldehyde, makes it an interesting candidate for applications in bio-inspired catalysis. Research in this area could explore:

Mimicking Enzyme Active Sites: Designing catalytic systems where the benzaldehyde derivative acts as a ligand or a key component that mimics the functionality of natural enzymes. thieme-connect.deanl.gov

Organocatalysis: Investigating the potential of the compound or its derivatives to act as organocatalysts in various chemical transformations.

Coordination Chemistry: Studying the coordination of the compound to different metal centers to create novel catalysts with unique reactivity and selectivity.

Development of Next-Generation Analytical Probes Based on Benzaldehyde Scaffolds

Benzaldehyde scaffolds have been utilized in the development of fluorescent probes for detecting various analytes. The specific electronic and steric properties of this compound could be harnessed to create novel analytical tools. Future research should focus on:

Fluorescent Chemosensors: Synthesizing derivatives that exhibit a change in fluorescence upon binding to a specific target molecule or ion.

Chromogenic Probes: Developing derivatives that undergo a distinct color change in the presence of a particular analyte, allowing for simple visual detection.

Probes for Biological Imaging: Creating probes that can be used to visualize specific processes or components within living cells.

Q & A

Q. What experimental designs optimize the regioselectivity of ethoxy group introduction in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.